molecular formula C13H17N B1681611 Selegiline CAS No. 14611-51-9

Selegiline

Cat. No.: B1681611
CAS No.: 14611-51-9
M. Wt: 187.28 g/mol
InChI Key: MEZLKOACVSPNER-GFCCVEGCSA-N
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Mechanism of Action

Target of Action

Selegiline, also known as L-deprenyl, is a selective and irreversible inhibitor of Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that accelerates the breakdown of dopamine, a neurotransmitter that plays a crucial role in motor control and reward-driven behavior .

Mode of Action

This compound binds to MAO-B within the nigrostriatal pathways in the central nervous system, blocking the metabolism of dopamine and enhancing dopaminergic activity in the substantial nigra . This inhibition of MAO-B leads to an increase in dopamine levels in the brain, which can help alleviate symptoms of conditions like Parkinson’s disease .

Biochemical Pathways

By inhibiting MAO-B, this compound prevents the breakdown of dopamine, leading to increased dopamine concentrations in the brain . This can enhance dopaminergic activity and potentially stimulate the release of dopamine from nerve cells . This compound also modulates lipid metabolism by activating AMPK pathways, which can influence energy homeostasis .

Pharmacokinetics

This compound exhibits highly variable pharmacokinetics. After oral administration, it is rapidly absorbed and metabolized to desmethylthis compound, levoamphetamine, and levomethamphetamine . The mean peak plasma concentration (Cmax) is approximately 2 µg/L, and the time to reach the peak is under an hour . The absolute bioavailability of this compound is approximately 10%, and it has an apparent volume of distribution of 1854L . The elimination half-life of this compound is about 1.5 hours .

Result of Action

The molecular and cellular effects of this compound’s action are multifaceted. It can prolong the effects of dopamine in the brain by preventing its breakdown . Recent studies have revealed that this compound may have neuroprotective mechanisms and a disease-modifying effect . It has been observed to induce nuclear translation of Nrf2, increase binding to the antioxidant response element (ARE), and enhance the expression of antioxidant enzymes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain metabolites or other substances can impact this compound’s effectiveness . Additionally, the compound’s action can be affected by the physiological state of the individual, including factors like age, overall health, and the presence of other medical conditions .

Biochemical Analysis

Biochemical Properties

Selegiline plays a significant role in biochemical reactions, particularly in the metabolism of dopamine, a crucial neurotransmitter. It binds to MAO-B within the nigrostriatal pathways in the central nervous system, blocking the metabolism of dopamine and enhancing dopaminergic activity . This interaction with MAO-B is selective and irreversible .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It increases the concentration of dopamine in the brain by inhibiting its breakdown, thereby influencing cell function . It has been shown to modulate lipid metabolism by activating AMPK pathways of epididymal white adipose tissues . Furthermore, it has been observed to induce the differentiation of EC cells into neuron-like cells in a concentration-dependent manner .

Molecular Mechanism

The mechanism of action of this compound is primarily through the inhibition of MAO-B. By binding to MAO-B, this compound blocks the breakdown of dopamine, thereby enhancing dopaminergic activity in the substantial nigra . It may also increase dopaminergic activity through mechanisms other than inhibition of MAO-B .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been reported that this compound reduced body weight and fat accumulation, and improved glucose metabolism without a corresponding change in food intake, in HFD-fed obese mice . Additionally, it has been found that this compound treatment had a dramatic effect on neuronal morphology .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been reported that this compound increased the sexual activity in rodents with low sexual activity and correspondingly increased lifespan .

Metabolic Pathways

This compound is involved in the metabolic pathway of dopamine. By inhibiting MAO-B, it prevents the breakdown of dopamine, thereby increasing its concentration in the brain . This compound is metabolized by three distinct pathways: N-dealkylation, β-carbon hydroxylation, and ring-hydroxylation .

Transport and Distribution

This compound is rapidly absorbed from the gastrointestinal tract and is distributed and metabolized very rapidly . It is lipophilic and therefore penetrates quickly into the tissues . The median apparent volume of distribution at steady state (Vss) after an intravenous 10-mg dose is approximately 130 L .

Subcellular Localization

The subcellular localization of this compound is primarily within the nigrostriatal pathways in the central nervous system, where it binds to MAO-B and inhibits the metabolism of dopamine .

Comparison with Similar Compounds

Selegiline is often compared with other MAO-B inhibitors such as rasagiline . Both compounds share similar mechanisms of action, but this compound has unique properties that make it distinct:

List of Similar Compounds

  • Rasagiline
  • Safinamide
  • Pargyline

This compound’s unique combination of selectivity, efficacy, and potential neuroprotective properties make it a valuable compound in both clinical and research settings.

Properties

IUPAC Name

(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZLKOACVSPNER-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)N(C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14611-52-0 (hydrochloride), 2079-54-1 (deprenyl.hydrochloride)
Record name Selegiline [USAN:INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID6023575
Record name Selegiline
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Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Although the mechanisms for selegiline's beneficial action in the treatment of Parkinson's disease are not fully understood, the selective, irreversible inhibition of monoamine oxidase type B (MAO-B) is thought to be of primary importance. MAO-B is involved in the oxidative deamination of dopamine in the brain. Selegiline binds to MAO-B within the nigrostriatal pathways in the central nervous system, thus blocking microsomal metabolism of dopamine and enhancing the dopaminergic activity in the substantial nigra. Selegiline may also increase dopaminergic activity through mechanisms other than inhibition of MAO-B. At higher doses, selegiline can also inhibit monozmine oxidase type A (MAO-A), allowing it to be used for the treatment of depression.
Record name Selegiline
Source DrugBank
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CAS No.

14611-51-9
Record name Selegiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14611-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Selegiline [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selegiline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01037
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Selegiline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneethanamine, N,.alpha.-dimethyl-N-2-propynyl-, (R)
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Record name SELEGILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K1V7GP655
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Melting Point

141-142 °C
Record name Selegiline
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URL https://www.drugbank.ca/drugs/DB01037
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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